2-Diazonio-6-nitronaphthalen-1-olate
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Overview
Description
2-Diazonio-6-nitronaphthalen-1-olate is a chemical compound with the molecular formula C10H5N3O3 It is a diazonium salt derived from naphthalene, characterized by the presence of a diazonium group (-N2+) and a nitro group (-NO2) on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazonio-6-nitronaphthalen-1-olate can be synthesized through the diazotization of 2-amino-6-nitronaphthalene. The process involves the reaction of 2-amino-6-nitronaphthalene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The reaction conditions typically require maintaining the temperature below 5°C to prevent decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-6-nitronaphthalen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide. The reactions are conducted at low temperatures to prevent decomposition.
Reduction Reactions: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used to reduce the nitro group.
Major Products Formed
Substitution Reactions: Products include halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions: Azo compounds with extended conjugation and vibrant colors.
Reduction Reactions: 2-Amino-6-naphthalenol.
Scientific Research Applications
2-Diazonio-6-nitronaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-6-nitronaphthalen-1-olate involves the formation of reactive intermediates, such as nitrenes and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the nature of the substituents on the naphthalene ring and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-naphthalenolate
- 2-Diazonio-4-nitronaphthalen-1-olate
- 2-Diazonio-6-chloronaphthalen-1-olate
Uniqueness
2-Diazonio-6-nitronaphthalen-1-olate is unique due to the presence of both diazonium and nitro groups on the naphthalene ring, which imparts distinct reactivity and properties
Properties
CAS No. |
61346-60-9 |
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Molecular Formula |
C10H5N3O3 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
2-diazonio-6-nitronaphthalen-1-olate |
InChI |
InChI=1S/C10H5N3O3/c11-12-9-4-1-6-5-7(13(15)16)2-3-8(6)10(9)14/h1-5H |
InChI Key |
HOVOZJFCIWVNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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